molecular formula C23H22N4O4 B2814581 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 1010914-55-2

4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2814581
CAS No.: 1010914-55-2
M. Wt: 418.453
InChI Key: OHXYBXAZDMIFHN-UHFFFAOYSA-N
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Description

4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a quinoxaline moiety, a pyrazole ring, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the quinoxaline moiety: This step involves the condensation of an o-phenylenediamine derivative with a diketone or dicarboxylic acid.

    Coupling of the ethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound, often using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethoxyphenyl group.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the ethoxyphenyl and quinoxaline groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include quinoxaline N-oxides and oxidized pyrazole derivatives.

    Reduction: Products may include dihydroquinoxaline and reduced pyrazole derivatives.

    Substitution: Products vary depending on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound can serve as a probe or ligand in studies involving enzyme interactions and receptor binding.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and pyrazole moieties are key to its binding affinity and specificity. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-bis(furan-2-yl)quinoxalin-6-yl)-1-(4-ethoxyphenyl)urea
  • 1-(4-Methoxyphenyl)-3-(quinoxalin-6-yl)urea

Uniqueness

Compared to similar compounds, 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid features a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-2-31-17-6-3-15(4-7-17)19-14-21(27(26-19)22(28)9-10-23(29)30)16-5-8-18-20(13-16)25-12-11-24-18/h3-8,11-13,21H,2,9-10,14H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYBXAZDMIFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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